molecular formula C17H21FN4O3 B2665891 2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide CAS No. 923114-02-7

2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide

Cat. No. B2665891
CAS RN: 923114-02-7
M. Wt: 348.378
InChI Key: RKYNJYYPAWLFKX-UHFFFAOYSA-N
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Description

The compound “2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide” is a chemical compound with the molecular formula C17H21FN4O3 . It has an average mass of 348.372 Da and a monoisotopic mass of 348.159760 Da .


Molecular Structure Analysis

The compound has a complex structure that includes a 1,3,8-triazaspiro[4.5]decan-8-yl ring, which is a type of spirocyclic compound (a compound that contains two or more rings that share only one atom). The structure also includes a 2,4-dioxo group (two carbonyl groups on a single carbon atom), an ethyl group, and a N-(2-fluorophenyl)acetamide group .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H21FN4O3 and an average mass of 348.372 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the current data.

Scientific Research Applications

Scientific Research Applications

1. Tachykinin Receptor Antagonism

Spiropiperidines, including structures similar to "2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide", have been explored for their potential as tachykinin receptor antagonists. These compounds have shown promise in addressing bronchoconstriction induced by tachykinin receptor agonists, suggesting potential applications in respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD) (Smith et al., 1995).

2. Antiviral Activity

Derivatives of spiropiperidines have been evaluated for their antiviral properties, particularly against influenza and coronaviruses. Certain spirothiazolidinone compounds, which share structural similarities with spiropiperidines, demonstrated strong activity against the influenza A/H3N2 virus, suggesting potential applications in the development of antiviral medications (Apaydın et al., 2020).

3. Analgesic and Anti-inflammatory Properties

Quinazolinyl acetamides, which share a core structural motif with the queried compound, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds showed potential as pain relievers and anti-inflammatory agents, indicating possible applications in treating pain and inflammation-related conditions (Alagarsamy et al., 2015).

4. Anticancer Activity

Another area of application for spiropiperidine derivatives is in the development of anticancer agents. Certain naproxen derivatives, structurally related to spiropiperidines, exhibited anticancer activity against prostate cancer cell lines, suggesting the potential use of similar compounds in cancer treatment (Han et al., 2018).

properties

IUPAC Name

2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3/c1-2-22-15(24)17(20-16(22)25)7-9-21(10-8-17)11-14(23)19-13-6-4-3-5-12(13)18/h3-6H,2,7-11H2,1H3,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYNJYYPAWLFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC=CC=C3F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide

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